molecular formula C21H22N4O2S B11278206 N-mesityl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-mesityl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11278206
M. Wt: 394.5 g/mol
InChI Key: ZOQRTECVVPXYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced by reacting the thiazole intermediate with phenyl isocyanate.

    Attachment of the Trimethylphenyl Group: The final step involves the acylation of the thiazole derivative with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride and conditions such as elevated temperatures or acidic environments.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with broad biological activity.

    2-(2-Methoxyphenoxy)-N-[(Phenylcarbamoyl)Amino]Acetamide: Another compound with a similar phenylcarbamoyl group but different substituents on the thiazole ring.

Uniqueness

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its combination of a phenylcarbamoyl group and a trimethylphenyl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H22N4O2S/c1-13-9-14(2)19(15(3)10-13)24-18(26)11-17-12-28-21(23-17)25-20(27)22-16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)

InChI Key

ZOQRTECVVPXYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.